molecular formula C34H29F12N2O2P B2883390 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl CAS No. 1810068-30-4

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl

Cat. No. B2883390
CAS RN: 1810068-30-4
M. Wt: 756.573
InChI Key: RXBSKAKCDMMHNB-UHFFFAOYSA-N
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Description

This compound is a phosphine ligand used in Buchwald-Hartwig Cross Coupling Reactions . It has a molecular formula of C34H29F12N2O2P .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl core with dimethylamino and dimethoxy substituents, as well as two 3,5-trifluoromethylphenylphosphino groups . The molecular weight is 756.56 .


Chemical Reactions Analysis

This compound is used as a catalyst in various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Cross-Coupling Catalysts

This compound is used as a catalyst in various cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Buchwald-Hartwig Cross Coupling Reaction

It is particularly effective in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many organic compounds.

Heck Reaction

The compound is also used in the Heck Reaction , a process used to couple aryl halides with alkenes. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals.

Hiyama Coupling

In the Hiyama Coupling reaction , this compound acts as a catalyst to couple organosilanes with organic halides. This reaction is useful in the synthesis of biologically active compounds.

Negishi Coupling

The compound is used in the Negishi Coupling , a reaction that couples organozinc compounds with organic halides. This reaction is used in the synthesis of complex organic compounds, including natural products and pharmaceuticals.

Sonogashira Coupling

In the Sonogashira Coupling , this compound acts as a catalyst to couple terminal alkynes with aryl or vinyl halides. This reaction is widely used in the synthesis of conjugated polymers and materials.

Stille Coupling

The compound is also used in the Stille Coupling , a reaction that couples organotin compounds with organic halides. This reaction is used in the synthesis of complex organic compounds, including natural products and pharmaceuticals.

Suzuki-Miyaura Coupling

Finally, this compound is used in the Suzuki-Miyaura Coupling , a reaction that couples boronic acids with organic halides. This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers.

properties

IUPAC Name

2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBSKAKCDMMHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29F12N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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